molecular formula C8H20ClNO5 B13435665 N,N-Dimethyl-D-glucamine Hydrochloride

N,N-Dimethyl-D-glucamine Hydrochloride

Cat. No.: B13435665
M. Wt: 245.70 g/mol
InChI Key: LQHDEGQXAYWMIZ-ANJNCBFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-D-glucamine Hydrochloride is a chemical compound with the molecular formula C8H19NO5·HClThis compound is primarily used in the field of infectious disease research and as an antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-D-glucamine Hydrochloride typically involves the reaction of D-glucose with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-D-glucamine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-D-glucamine Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-D-glucamine Hydrochloride involves its interaction with cellular components. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-D-glucamine Hydrochloride is unique due to its specific antimicrobial properties and its use in infectious disease research. Its ability to interact with cellular components and disrupt cellular processes sets it apart from other similar compounds .

Properties

Molecular Formula

C8H20ClNO5

Molecular Weight

245.70 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol;hydrochloride

InChI

InChI=1S/C8H19NO5.ClH/c1-9(2)3-5(11)7(13)8(14)6(12)4-10;/h5-8,10-14H,3-4H2,1-2H3;1H/t5-,6+,7+,8+;/m0./s1

InChI Key

LQHDEGQXAYWMIZ-ANJNCBFHSA-N

Isomeric SMILES

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl

Canonical SMILES

CN(C)CC(C(C(C(CO)O)O)O)O.Cl

Origin of Product

United States

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